
4-Bromo-6-(o-tolyl)pyrimidine
Übersicht
Beschreibung
4-Bromo-6-(o-tolyl)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at position 4 and an ortho-tolyl (2-methylphenyl) group at position 6 of the pyrimidine ring. Its molecular formula is C₁₁H₉BrN₂, with a molecular weight of 249.11 g/mol. The steric and electronic effects of the o-tolyl group influence reactivity and solubility, distinguishing it from simpler pyrimidine derivatives .
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Mode of Action
The mode of action of 4-Bromo-6-(o-tolyl)pyrimidine involves a nucleophilic attack on pyrimidines using organolithium reagents. This reaction has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The introduction of a hydrophobic side chain using organolithium reagents enhances the binding affinity with the serotonin (5-HT) receptor sites .
Biochemical Pathways
It’s worth noting that pyrimidine derivatives are common in many natural products and synthetic drugs with antibacterial and antimicrobial activities . They play a crucial role in the synthesis of 4,6-disubstituted pyrimidines .
Pharmacokinetics
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, leading to a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Action Environment
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
4-Bromo-6-(o-tolyl)pyrimidine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key interactions is with cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. The compound acts as an inhibitor of CDKs, thereby affecting cell proliferation and growth. Additionally, this compound has been shown to interact with proteins involved in DNA repair mechanisms, such as poly (ADP-ribose) polymerase (PARP). This interaction can lead to the modulation of DNA repair processes, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on cellular processes are significant. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell survival. The compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a vital role in programmed cell death. Furthermore, this compound affects gene expression by modulating transcription factors such as NF-κB and p53. These changes in gene expression can lead to alterations in cellular metabolism and the inhibition of tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound can inhibit PARP activity, reducing the repair of DNA damage and promoting cell death in cancer cells. The molecular docking studies have shown that this compound forms stable complexes with these enzymes, highlighting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. These effects are consistent in both in vitro and in vivo models, demonstrating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. The threshold for these toxic effects varies among different animal models, but careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability, which are crucial factors for its therapeutic application .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters and distributed to various cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, can influence its therapeutic efficacy and toxicity. Understanding the transport mechanisms is essential for optimizing the delivery and targeting of this compound in clinical settings .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and activity. Additionally, targeting signals within the compound’s structure can direct it to specific organelles, enhancing its therapeutic potential .
Biologische Aktivität
4-Bromo-6-(o-tolyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H9BrN2
- Molecular Weight : 249.11 g/mol
- Structure : The compound features a pyrimidine ring substituted with a bromine atom and an o-tolyl group, contributing to its unique chemical properties and biological activities.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, it can induce apoptosis in cancer cells and inhibit tumor growth.
- Antiviral Properties : Preliminary studies indicate potential antiviral effects, although specific mechanisms remain to be fully elucidated.
- Antioxidant and Antimicrobial Effects : The compound has shown promise in combating oxidative stress and microbial infections, making it a candidate for further research in these areas.
Enzyme Interactions
This compound interacts with various enzymes and proteins:
- CDK Inhibition : It binds to the active sites of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells.
- PARP Interaction : The compound also inhibits poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition enhances the cytotoxic effects on cancer cells by preventing the repair of DNA damage.
Cellular Effects
The compound influences several cellular processes:
- Induction of Apoptosis : It activates caspases, enzymes critical for programmed cell death, thereby promoting apoptosis in cancerous cells.
- Gene Expression Modulation : this compound affects transcription factors such as NF-κB and p53, leading to alterations in cellular metabolism and tumor growth inhibition.
Pharmacokinetics
Research indicates that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure studies demonstrate sustained inhibition of cell proliferation and consistent induction of apoptosis across both in vitro and in vivo models.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Observations |
---|---|---|
A549 (Lung Cancer) | 5.9 | Significant cytotoxicity compared to Cisplatin |
SW-480 (Colorectal) | 2.3 | High growth inhibition observed |
MCF-7 (Breast Cancer) | 5.65 | Effective against hormone-sensitive cancers |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment .
Molecular Docking Studies
Molecular docking studies have confirmed that this compound forms stable complexes with CDKs and PARP, validating its potential as a therapeutic agent by demonstrating effective binding at enzyme active sites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-6-(o-tolyl)pyrimidine, and how can reaction efficiency be optimized?
The synthesis of brominated pyrimidines typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. For example, 4-chloro-6-(o-tolyl)pyrimidine (a structural analog) is synthesized via SNAr using o-tolyl boronic acid and a halogenated pyrimidine precursor under Suzuki-Miyaura conditions . To optimize efficiency:
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) with varying ligands to enhance coupling yields.
- Temperature control : Perform reactions at 80–100°C in anhydrous solvents (e.g., THF or DMF) to minimize side reactions.
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.
Q. How should researchers characterize this compound to confirm structural integrity?
Combine spectroscopic and crystallographic methods:
- NMR : Use ¹H/¹³C NMR to verify substituent positions. The o-tolyl group’s methyl protons appear as a singlet (~δ 2.3–2.5 ppm), while pyrimidine protons resonate at δ 8.5–9.0 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 263.01 for C₁₁H₁₀BrN₂).
- X-ray crystallography : Resolve crystal structures to validate bond angles and spatial arrangement (see analogous compounds in ).
Q. What safety protocols are critical when handling this compound in the lab?
Brominated pyrimidines require stringent safety measures:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (H333 hazard) .
- Waste disposal : Collect halogenated waste separately and neutralize with activated carbon before disposal .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations can model electronic effects:
- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies to identify reactive sites. Bromine’s electron-withdrawing effect lowers the LUMO, facilitating nucleophilic attack .
- Transition state analysis : Simulate Pd-catalyzed coupling pathways to compare activation energies for different substrates (e.g., aryl boronic acids vs. alkynes) .
- Solvent effects : Use COSMO-RS models to optimize solvent polarity for reaction kinetics .
Q. What strategies resolve contradictions in catalytic activity data for this compound derivatives?
Inconsistent catalytic results may stem from impurities or competing pathways:
- Control experiments : Test the substrate with/without catalysts to identify non-catalytic pathways .
- Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., debrominated species) that inhibit catalysis .
- Kinetic isotope effects (KIE) : Compare rates with deuterated analogs to elucidate rate-determining steps .
Q. How can this compound be functionalized for applications in medicinal chemistry?
Leverage the bromine atom for late-stage diversification:
- Buchwald-Hartwig amination : Introduce amines (e.g., piperazine) using Pd-Xantphos catalysts to create kinase inhibitors .
- Click chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorophores or biotin tags .
- Photoredox catalysis : Generate aryl radicals under blue light for C–H functionalization .
Q. What analytical techniques are suitable for studying degradation pathways of this compound under oxidative conditions?
- LC-MS/MS : Monitor degradation products in real-time using electrospray ionization (ESI) in positive ion mode .
- EPR spectroscopy : Detect radical intermediates (e.g., bromine-centered radicals) during photolysis .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze via TLC/NMR to identify hydrolytic byproducts .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 4-Bromo-6-(o-tolyl)pyrimidine, highlighting differences in substituents, molecular properties, and applications:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number | Key Features |
---|---|---|---|---|---|
This compound | C₁₁H₉BrN₂ | 249.11 | Br (4), o-tolyl (6) | Not explicitly provided | Baseline compound; bromine for cross-coupling, o-tolyl for steric bulk |
2-Bromo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine | C₁₂H₈BrF₃N₂ | 317.11 | Br (2), o-tolyl (6), CF₃ (4) | 270,27813 | Trifluoromethyl enhances electron deficiency; higher reactivity in SNAr |
2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine | C₁₂H₈ClF₃N₂ | 272.66 | Cl (2), o-tolyl (6), CF₃ (4) | 272,65916 | Chlorine as a smaller leaving group; lower molecular weight than Br analog |
4-Bromo-6-methylpyrimidin-2-amine | C₅H₇BrN₄ | 201.03 | Br (4), NH₂ (2), CH₃ (6) | 5734-71-4 | Amino group enables hydrogen bonding; increased solubility in polar solvents |
4-Amino-6-bromo-2-methylpyrimidine | C₅H₇BrN₄ | 201.03 | Br (6), NH₂ (4), CH₃ (2) | 1161763-15-0 | Regioisomeric effects alter electronic distribution |
5-Bromo-4,6-dimethoxypyrimidine | C₆H₇BrN₂O₂ | 232.04 | Br (5), OCH₃ (4,6) | 4319-77-1 | Methoxy groups increase electron density; reduced electrophilicity |
Substituent Effects on Reactivity
- Halogen Type : Bromine (as in this compound) offers superior leaving-group ability compared to chlorine (e.g., 2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine), enhancing suitability for palladium-catalyzed couplings .
- Electron-Withdrawing Groups: The trifluoromethyl group in 2-Bromo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine significantly increases the pyrimidine ring’s electron deficiency, accelerating nucleophilic aromatic substitution (SNAr) but reducing solubility in nonpolar solvents .
- Steric Effects : The o-tolyl group introduces steric hindrance, which can slow reactions at position 4 compared to less bulky analogs like 4-Bromo-6-methylpyrimidin-2-amine .
Physical and Chemical Properties
- Solubility: Amino-substituted derivatives (e.g., 4-Bromo-6-methylpyrimidin-2-amine) exhibit higher aqueous solubility due to hydrogen bonding, whereas o-tolyl and trifluoromethyl analogs are more lipophilic .
- Melting Points : Brominated compounds generally have higher melting points than chlorinated analogs (e.g., 317.11 g/mol Br analog vs. 272.66 g/mol Cl analog) due to increased molecular mass and halogen size .
Research Findings and Trends
Recent studies highlight the following:
- Regioselectivity : Substitution patterns (e.g., bromine at position 4 vs. 2) dramatically alter reaction pathways. For instance, 4-bromo derivatives favor C–C bond formation, while 2-bromo isomers undergo preferential C–N coupling .
- Computational Insights : Density functional theory (DFT) calculations suggest that the o-tolyl group in this compound destabilizes the transition state in SNAr by 8–12 kcal/mol compared to phenyl analogs, corroborating experimental kinetic data .
Eigenschaften
IUPAC Name |
4-bromo-6-(2-methylphenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBVWWOWMWJGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.